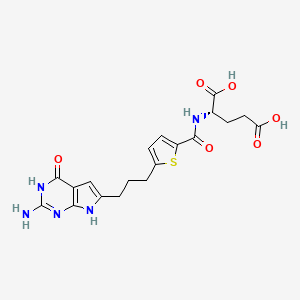

Antifolate C1

Description

Properties

CAS No. |

136784-51-5 |

|---|---|

Molecular Formula |

C19H21N5O6S |

Molecular Weight |

447.5 g/mol |

IUPAC Name |

(2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H21N5O6S/c20-19-23-15-11(16(27)24-19)8-9(21-15)2-1-3-10-4-6-13(31-10)17(28)22-12(18(29)30)5-7-14(25)26/h4,6,8,12H,1-3,5,7H2,(H,22,28)(H,25,26)(H,29,30)(H4,20,21,23,24,27)/t12-/m0/s1 |

InChI Key |

WMBYSCVMFMNUQV-LBPRGKRZSA-N |

Isomeric SMILES |

C1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N |

Canonical SMILES |

C1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Antifolate C1; AGF94; AGF-94; AGF 94; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the C1 Mechanism of Action of Antifolates

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Antifolates represent a cornerstone class of antimetabolite chemotherapy, exerting their cytotoxic effects by disrupting the intricate network of folate-dependent, one-carbon (C1) transfer reactions. These pathways are fundamental for the de novo synthesis of purines and thymidylate, essential precursors for DNA replication and cellular proliferation.[1][2][3] This technical guide provides a detailed examination of the core mechanisms by which antifolates inhibit key enzymes in folate metabolism. We will dissect the roles of Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS), and the transformylases of the purine synthesis pathway—Glycinamide Ribonucleotide Formyltransferase (GARFT) and Aminoimidazole Carboxamide Ribonucleotide Formyltransferase (AICARFT). Furthermore, this document details the critical roles of drug transport and intracellular polyglutamylation in determining antifolate efficacy and retention.[4] Quantitative data on drug performance are summarized, and detailed experimental protocols for assessing enzyme inhibition and cellular cytotoxicity are provided to aid in research and development efforts.

The Central Role of Folate Metabolism in C1 Transfer

Folate coenzymes, primarily derivatives of tetrahydrofolate (THF), are essential carriers of one-carbon units at various oxidation states.[1] These C1 units are indispensable for the biosynthesis of critical cellular components. The folate metabolic pathway maintains a cellular pool of reduced folates necessary for these reactions. Dihydrofolate Reductase (DHFR) is a pivotal enzyme in this cycle, responsible for reducing dihydrofolate (DHF) back to the active THF form, utilizing NADPH as a cofactor.[5][6] Any disruption in this cycle leads to a deficiency in THF-derived cofactors, stalling DNA synthesis and ultimately triggering cell death, a principle particularly effective against rapidly proliferating cancer cells.[7][8]

References

- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antifolates for Cancer Treatment [mesotheliomaweb.org]

- 3. Antifolates | Oncohema Key [oncohemakey.com]

- 4. Molecular basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are TYMS inhibitors and how do they work? [synapse.patsnap.com]

- 8. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of C1: A Novel Antifolate Overcoming Methotrexate Resistance

For Immediate Release

Utrecht, Netherlands – Researchers have unveiled the discovery and preclinical evaluation of a novel antifolate compound, designated C1, which demonstrates potent activity against cancer cells, particularly those resistant to the widely used chemotherapeutic agent methotrexate. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical assessment of C1, offering valuable insights for researchers, scientists, and drug development professionals in the field of oncology.

C1, a 2,4-diaminopyrimidine-based derivative, has emerged from a screen of compounds with potential antineoplastic activity.[1] Unlike classical antifolates such as methotrexate, C1 exhibits a unique efficacy profile, showing marked potency in cancer cell lines deficient in folylpolyglutamate synthetase (FPGS).[1][2][3] FPGS deficiency is a known mechanism of methotrexate resistance, highlighting the potential of C1 to address a significant unmet need in cancer therapy.[1][2][3][4]

Core Mechanism of Action: Potent Dihydrofolate Reductase Inhibition

Antifolates exert their anticancer effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides and amino acids necessary for cell division and growth.[5][6][7] The primary target of many antifolates, including methotrexate and the novel compound C1, is dihydrofolate reductase (DHFR), a key enzyme that reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2][3][8] THF and its derivatives are essential one-carbon donors in the biosynthesis of purines and thymidylate.[8] By inhibiting DHFR, C1 effectively depletes the intracellular pool of reduced folates, leading to the inhibition of DNA and RNA synthesis and ultimately, cell death.[1][2][3][5][6]

The following diagram illustrates the central role of DHFR in the folate pathway and the inhibitory action of C1.

References

- 1. researchgate.net [researchgate.net]

- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antifolate - Wikipedia [en.wikipedia.org]

- 7. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

Antifolate C1: A Technical Guide to Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and solubility of Antifolate C1, a novel non-classical antifolate. The information is intended to support research, discovery, and development efforts within the scientific community.

Core Chemical Properties

This compound, also known as AGF94, is an inhibitor of de novo purine biosynthesis.[1][2][3] It demonstrates selectivity for cellular uptake via high-affinity folate receptors and the proton-coupled folate transporter (PCFT) over the reduced folate carrier (RFC).[1] The compound has been identified as a potent inhibitor of dihydrofolate reductase (DHFR).[4][5][6][7][8][9]

Below is a summary of its key chemical identifiers and properties.

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[5-[3-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-6-yl)propyl]thiophene-2-carbonyl]amino]pentanedioic acid | PubChem[10] |

| Synonyms | AGF94, AGF-94 | MedKoo Biosciences[1], PubChem[10] |

| CAS Number | 136784-51-5 | MedKoo Biosciences[1] |

| Molecular Formula | C19H21N5O6S | MedKoo Biosciences[1], PubChem[10] |

| Molecular Weight | 447.46 g/mol | MedKoo Biosciences[1] |

| Exact Mass | 447.1213 | MedKoo Biosciences[1] |

| Elemental Analysis | C, 51.00; H, 4.73; N, 15.65; O, 21.45; S, 7.16 | MedKoo Biosciences[1] |

| SMILES | C1=C(SC(=C1)C(=O)N--INVALID-LINK--C(=O)O)CCCC2=CC3=C(N2)N=C(NC3=O)N | PubChem[10] |

| InChI Key | WMBYSCVMFMNUQV-LBPRGKRZSA-N | MedKoo Biosciences[1], PubChem[10] |

Solubility Profile

As a non-classical antifolate, this compound is characterized as a lipophilic compound.[7][11] This property allows it to cross cell membranes by passive diffusion, and it does not require polyglutamylation by folylpoly-gamma-glutamate synthetase (FPGS) for cellular retention.[7][11]

| Parameter | Value | Conditions | Source |

| LogD | Positive | pH 2.5 - 7.4 | Life Science Alliance[7] |

| Aqueous Solubility | Poorly soluble | General observation for lipophilic drugs | N/A |

A positive octanol-water distribution coefficient (LogD) indicates that this compound is lipophilic across a range of pH values.[7]

Experimental Protocols

The following sections describe standard methodologies for determining the key physicochemical properties of a small molecule like this compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.[12]

Potentiometric Titration: This is a widely used and accurate method for pKa determination.[12][13]

-

Principle: A solution of the compound is titrated with a standardized acid or base. The potential is measured as a function of the titrant volume, and the resulting titration curve reveals the pKa at the inflection point.[12]

-

Methodology for Poorly Soluble Compounds: For compounds with low water solubility, co-solvent systems or surfactants can be employed to obtain a reliable titration curve.[12]

-

Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture.

-

Titrate the solution with a standardized solution of hydrochloric acid or sodium hydroxide.

-

Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is determined from the inflection point of the resulting sigmoid curve.[13]

-

UV-Visible Spectrophotometry: This method is applicable if the compound possesses a chromophore close to the ionization site, leading to a change in absorbance with pH.[14]

-

Principle: The absorbance of the compound in solutions of varying pH is measured. A plot of absorbance versus pH yields a sigmoid curve from which the pKa can be determined.[14]

-

Methodology:

-

Prepare a series of buffer solutions with a range of known pH values.

-

Dissolve this compound in each buffer solution to a constant concentration.

-

Measure the UV-Vis spectrum for each solution.

-

Plot the absorbance at a specific wavelength (where the ionized and non-ionized forms have different absorbances) against the pH.

-

The pKa corresponds to the pH at the midpoint of the resulting sigmoid curve.

-

Determination of Solubility

Solubility is a crucial factor for drug absorption and formulation development.[15] Both kinetic and thermodynamic solubility are important parameters.

Turbidimetric Solubility Assay (Kinetic Solubility): This is a high-throughput method often used in early drug discovery.[15][16]

-

Principle: The compound is dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer. The concentration at which precipitation is first observed (measured by turbidity) is the kinetic solubility.[17]

-

Methodology:

-

Prepare a stock solution of this compound in 100% DMSO.

-

In a microplate, add the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Add varying amounts of the this compound stock solution to the wells to create a concentration gradient.

-

Incubate the plate and measure the turbidity at a specific wavelength (e.g., 620 nm) using a plate reader.

-

The kinetic solubility is the concentration at which the turbidity significantly increases above the background.

-

Shake-Flask Method (Thermodynamic Solubility): This is the gold standard method for determining the equilibrium solubility of a compound.[18]

-

Principle: An excess amount of the solid compound is agitated in a specific solvent until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.[18]

-

Methodology:

-

Add an excess amount of solid this compound to a vial containing the desired solvent (e.g., water, buffer at a specific pH).

-

Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of this compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which is critical for predicting its membrane permeability and overall pharmacokinetic behavior.[19][20][21][22]

Shake-Flask Method: This traditional method directly measures the partitioning of a compound between two immiscible liquids.

-

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or buffer for LogD). After equilibration, the concentration of the compound in each phase is measured.

-

Methodology:

-

Prepare a biphasic system of n-octanol and water (or a buffer of a specific pH for LogD). The two phases should be pre-saturated with each other.

-

Add a known amount of this compound to the system.

-

Shake the mixture vigorously to allow for partitioning, and then let the phases separate.

-

Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculate LogP (or LogD) as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a faster, indirect method for estimating LogP.

-

Principle: The retention time of a compound on a nonpolar stationary phase is correlated with its lipophilicity.

-

Methodology:

-

Inject a solution of this compound onto a reverse-phase HPLC column (e.g., C18).

-

Elute the compound using a mobile phase of a water/organic solvent mixture.

-

Measure the retention time of this compound.

-

Correlate the retention time with the known LogP values of a set of standard compounds to estimate the LogP of this compound.

-

Signaling Pathways and Mechanism of Action

Antifolates disrupt metabolic pathways that are dependent on one-carbon moieties supplied by folate (Vitamin B9).[23] They primarily inhibit enzymes involved in the synthesis of purines and thymidylate, which are essential for DNA and RNA synthesis.[24]

Inhibition of De Novo Purine Biosynthesis

This compound is an inhibitor of de novo purine biosynthesis.[1] This pathway is critical for rapidly dividing cells, making it a target for cancer chemotherapy.[23]

Caption: Inhibition of GARFTase by this compound in the de novo purine synthesis pathway.

Dihydrofolate Reductase (DHFR) Inhibition

A primary mechanism of action for many antifolates, including this compound, is the inhibition of dihydrofolate reductase (DHFR).[4][5][6][7][8][9] This enzyme is crucial for regenerating tetrahydrofolate (THF), a key cofactor in one-carbon metabolism.

Caption: this compound inhibits DHFR, disrupting the folate cycle and downstream biosynthesis.

Experimental Workflow for Solubility and Lipophilicity Determination

The following diagram outlines a typical experimental workflow for characterizing the solubility and lipophilicity of a novel compound like this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. life-science-alliance.org [life-science-alliance.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]

- 8. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | bioRxiv [biorxiv.org]

- 9. A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance | Life Science Alliance [life-science-alliance.org]

- 10. (5-(3-(2-Amino-4-oxo-4,7-dihydro-3 h-pyrrolo(2,3-d)pyrimidin-6-yl)propyl)thiophene-2-carbonyl)-l-glutamic acid | C19H21N5O6S | CID 135567029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sygnaturediscovery.com [sygnaturediscovery.com]

- 16. moglen.law.columbia.edu [moglen.law.columbia.edu]

- 17. researchgate.net [researchgate.net]

- 18. sciforum.net [sciforum.net]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. agilent.com [agilent.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antifolate - Wikipedia [en.wikipedia.org]

In Vitro Characterization of Antifolate C1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Antifolate C1, a novel dihydrofolate reductase (DHFR) inhibitor. The document details the core mechanism of action, presents key quantitative data in a structured format, and offers detailed experimental protocols for the assays used in its evaluation. Furthermore, this guide includes visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the compound's activity and evaluation process.

Core Concepts and Mechanism of Action

This compound is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1] By inhibiting DHFR, this compound disrupts the regeneration of tetrahydrofolate (THF) from dihydrofolate (DHF). THF and its derivatives are essential one-carbon donors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2][3][4][5] Consequently, the inhibition of DHFR by this compound leads to the suppression of DNA synthesis and repair, ultimately inhibiting cell proliferation.[2][4]

A distinguishing feature of this compound is its enhanced efficacy in cellular contexts characterized by low expression of folylpolyglutamate synthetase (FPGS).[1] FPGS is responsible for the polyglutamylation of intracellular folates and classical antifolates like methotrexate. This process traps the drugs inside the cell and can enhance their inhibitory activity.[6] However, in FPGS-deficient cells, the intracellular concentration of natural folates is lower, leading to reduced competition with this compound for binding to DHFR.[1] This makes this compound particularly effective in overcoming a common mechanism of methotrexate resistance.[1]

Furthermore, the disruption of one-carbon metabolism by this compound has been shown to modulate purine sensing by the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data from the in vitro characterization of this compound in comparison to the classical antifolate, methotrexate.

Table 1: In Vitro DHFR Inhibition

| Compound | Target | Affinity Comparison |

| This compound | Human DHFR | Higher affinity than DHF, lower affinity than methotrexate[1] |

| Methotrexate | Human DHFR | Higher affinity than this compound and DHF[1] |

Table 2: Cell Viability (IC50 Values)

| Cell Line | This compound IC50 | Methotrexate IC50 | Key Characteristic |

| A549 | Sub-nanomolar | ~50 nM[1] | High sensitivity to C1 |

| Various Cancer Cell Lines | Up to 50-fold more potent than methotrexate in a subset of cell lines[1] | Variable | Demonstrates differential sensitivity |

| FPGS-deficient CRC organoids | High sensitivity | Lower sensitivity | Highlights efficacy in FPGS-low contexts[1] |

| FPGS-high CRC organoids | Lower sensitivity | High sensitivity | Demonstrates dependence on FPGS status[1] |

Experimental Protocols

In Vitro DHFR Enzymatic Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of DHF to THF.[8]

Materials:

-

Recombinant human DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM EDTA)

-

Dihydrofolate (DHF) substrate

-

NADPH

-

This compound and other test inhibitors

-

96-well, UV-transparent microplate

-

Microplate reader capable of kinetic measurements at 340 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR assay buffer. Prepare serial dilutions of this compound and control inhibitors.

-

Assay Setup: In a 96-well plate, add the DHFR assay buffer, the test inhibitor at various concentrations, and the DHFR enzyme. Include controls with no inhibitor (enzyme activity control) and no enzyme (background control).

-

Inhibitor Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of DHF and NADPH to all wells.

-

Kinetic Measurement: Immediately measure the absorbance at 340 nm in kinetic mode, recording data every 15-30 seconds for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH oxidation (decrease in absorbance over time) for each condition. Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. The IC50 value, the concentration of inhibitor that causes 50% inhibition, can be calculated by fitting the data to a dose-response curve.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This homogeneous "add-mix-measure" assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.[9][10]

Materials:

-

Target cell lines cultured in appropriate media

-

Opaque-walled 96-well or 384-well plates suitable for luminescence measurements

-

This compound and other test compounds

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into the wells of an opaque-walled multiwell plate at a density appropriate for the cell line and duration of the experiment. Include wells with media only for background measurements.

-

Compound Treatment: Add serial dilutions of this compound and control compounds to the experimental wells. Include vehicle-treated wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48-72 hours) under standard cell culture conditions.

-

Assay Reagent Preparation and Equilibration: Equilibrate the plate and the assay reagent to room temperature for approximately 30 minutes before use.

-

Reagent Addition: Add a volume of the ATP-based assay reagent equal to the volume of cell culture medium in each well.

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

-

Luminescence Measurement: Record the luminescence using a luminometer.

-

Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. medlink.com [medlink.com]

- 3. researchgate.net [researchgate.net]

- 4. Antifolate - Wikipedia [en.wikipedia.org]

- 5. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mTOR - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ch.promega.com [ch.promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

A Technical Guide to the Cellular Uptake and Metabolism of Pemetrexed, a Representative Antifolate

Disclaimer: The compound "Antifolate C1" as specified in the query does not correspond to a known agent in publicly available scientific literature. Therefore, this guide utilizes Pemetrexed (Alimta®) , a clinically significant and well-characterized multitargeted antifolate, as a representative molecule to fulfill the detailed request for a technical whitepaper. The principles, experimental designs, and data structures presented here are directly applicable to the study of novel antifolate compounds.

This document provides a comprehensive overview of the cellular transport and metabolic pathways of Pemetrexed. It is intended for researchers, scientists, and drug development professionals working in the field of cancer pharmacology and drug metabolism.

Cellular Uptake of Pemetrexed

The entry of Pemetrexed into cancer cells is a critical determinant of its cytotoxic activity. This process is primarily mediated by active transport mechanisms, as the hydrophilic nature of Pemetrexed prevents efficient passive diffusion across the cell membrane.

Primary Influx Transporter: Reduced Folate Carrier (RFC)

The primary transporter responsible for Pemetrexed influx is the Reduced Folate Carrier (RFC), also known as solute carrier 19A1 (SLC19A1). RFC is the main uptake system for natural folates and various antifolates. The expression and activity levels of RFC are directly correlated with Pemetrexed sensitivity in tumor cells.

Other Influx Transporters

While RFC is the dominant pathway, other transporters can contribute to Pemetrexed uptake, particularly in specific cell types or under certain conditions:

-

Proton-Coupled Folate Transporter (PCFT): This transporter, which is optimally active at acidic pH, can also mediate Pemetrexed influx. Its contribution may be significant in the acidic microenvironments often found in solid tumors.

-

Folate Receptors (FRs): Folate receptors, particularly FR-α and FR-β, are high-affinity folate binding proteins that mediate uptake via endocytosis. While their affinity for Pemetrexed is lower than for folic acid, they can contribute to its internalization, especially in tumors that overexpress these receptors.

Efflux Mechanisms

Resistance to Pemetrexed can arise from its active efflux from the cell, which is mediated by members of the ATP-binding cassette (ABC) transporter superfamily. The most prominent efflux pump for Pemetrexed and its polyglutamated forms is ABCC5 (MRP5) . Increased expression of ABCC5 has been linked to Pemetrexed resistance in various cancer models.

Metabolism of Pemetrexed: Polyglutamylation

Upon entering the cell, Pemetrexed is rapidly metabolized through the addition of glutamate residues, a process known as polyglutamylation. This metabolic step is crucial for its therapeutic efficacy for two main reasons:

-

Cellular Retention: The addition of negatively charged glutamate moieties traps the drug inside the cell, as the resulting polyglutamated forms are poor substrates for efflux transporters like RFC.

-

Enhanced Inhibitory Activity: Pemetrexed polyglutamates are more potent inhibitors of its target enzymes—thymidylate synthase (TS), dihydrofolate reductase (DHFR), and glycinamide ribonucleotide formyltransferase (GARFT)—compared to the monoglutamated parent drug.

This conversion is catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) . The activity of FPGS is a key determinant of Pemetrexed retention and, consequently, its cytotoxicity.

Quantitative Data

The following tables summarize key quantitative parameters related to the cellular pharmacology of Pemetrexed.

Table 1: Pemetrexed Transporter Affinity

| Transporter | Cell Line / System | Km (μM) | Reference |

|---|---|---|---|

| hOAT3 | HEK293-hOAT3 | 28.2 | [1] |

| Methotrexate (for comparison) | HEK293-hOAT3 | 76.6 |[1] |

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum. A lower Km indicates higher affinity.

Table 2: Pemetrexed Cytotoxicity and Efflux

| Cell Line | Transporter Status | IC50 (μg/mL) | Reference |

|---|---|---|---|

| MCF-7 | ABCC5 Knockout | 0.06 | [2][3][4][5] |

| MCF-7 | ABCC5 Over-expression | 0.20 |[2][3][4][5] |

IC50 is the concentration of a drug that gives half-maximal inhibition.

Signaling Pathways and Logical Relationships

The cellular processing of Pemetrexed involves a series of sequential events, from transport across the cell membrane to metabolic activation and target inhibition. This process is modulated by the expression levels of key proteins.

Caption: Cellular transport and metabolic activation of Pemetrexed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antifolate uptake and metabolism.

Protocol for Cellular Uptake Assay of Radiolabeled Pemetrexed

This protocol is designed to measure the rate of Pemetrexed influx into adherent cancer cells.

Objective: To quantify the initial rate of [3H]-Pemetrexed uptake.

Materials:

-

Adherent cancer cell line of interest (e.g., A549, MCF-7)

-

24-well cell culture plates

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Hanks' Balanced Salt Solution with HEPES (HBSS-HEPES), pH 7.4

-

[3H]-Pemetrexed (radiolabeled drug)

-

Non-radiolabeled Pemetrexed (for competition)

-

Ice-cold Phosphate Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that ensures they reach ~90% confluency on the day of the experiment. Culture overnight at 37°C, 5% CO2.

-

Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) HBSS-HEPES buffer.

-

Initiation of Uptake: Add 200 µL of pre-warmed HBSS-HEPES containing the desired concentration of [3H]-Pemetrexed to each well to start the uptake. For determining non-specific uptake, add a high concentration (e.g., 100-fold excess) of non-radiolabeled Pemetrexed along with the radiolabeled drug.

-

Incubation: Incubate the plate at 37°C for a predetermined short time interval (e.g., 1, 2, 5, 10 minutes) to measure the initial linear rate of uptake.

-

Termination of Uptake: To stop the reaction, rapidly aspirate the uptake solution and immediately wash the wells three times with 1 mL of ice-cold PBS. This step is critical to remove extracellular drug without allowing significant efflux.

-

Cell Lysis: Add 250 µL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete cell lysis.

-

Quantification: Transfer the lysate from each well into a scintillation vial. Add 4 mL of scintillation cocktail. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Determine the protein concentration in parallel wells to normalize the CPM data (e.g., using a BCA protein assay). Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the normalized uptake against time to determine the initial transport rate.

Caption: Experimental workflow for a radiolabeled cellular uptake assay.

Protocol for Pemetrexed Polyglutamylation Assay via HPLC

This protocol is used to separate and quantify the parent Pemetrexed from its polyglutamated metabolites.

Objective: To measure the formation of Pemetrexed polyglutamates (PMX-Glun) in cells over time.

Materials:

-

Cancer cell line

-

Culture flasks (e.g., T-75)

-

Pemetrexed

-

Ice-cold PBS

-

Cell scrapers

-

Boiling buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Dithiothreitol (DTT)

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector

-

Anion-exchange HPLC column

-

Mobile phase buffers (e.g., phosphate buffer gradient)

-

Standards for Pemetrexed and its polyglutamated forms (if available)

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency in T-75 flasks. Treat the cells with a defined concentration of Pemetrexed for various time points (e.g., 4, 24, 48 hours).

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells three times with ice-cold PBS. Harvest the cells by scraping into a small volume of PBS and pellet by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Metabolite Extraction: Resuspend the cell pellet in a small volume of boiling buffer containing DTT (to prevent oxidation). Immediately place the tube in a boiling water bath for 5 minutes to denature enzymes (like γ-glutamyl hydrolase) and extract the metabolites.

-

Sample Preparation: Cool the samples on ice and centrifuge at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet the cell debris. Collect the supernatant, which contains the Pemetrexed and its metabolites.

-

HPLC Analysis: Inject a defined volume of the supernatant onto an anion-exchange HPLC column. Elute the compounds using a salt or pH gradient. The negatively charged polyglutamated forms will elute at different retention times than the parent drug.

-

Detection and Quantification: Monitor the column effluent using a UV detector (at the appropriate wavelength for Pemetrexed) or, for higher sensitivity and specificity, an MS detector.

-

Data Analysis: Identify peaks corresponding to the parent Pemetrexed and its polyglutamated forms based on their retention times compared to standards (if available) or their characteristic mass-to-charge ratios (m/z) in MS. Calculate the amount of each species by integrating the peak areas. Express the results as pmol of each metabolite per mg of protein.

Conclusion

The efficacy of Pemetrexed is intricately linked to its cellular pharmacology. Efficient uptake via transporters like RFC, followed by robust intracellular retention through FPGS-mediated polyglutamylation, are paramount for its cytotoxic action. Conversely, overexpression of efflux pumps such as ABCC5 can confer resistance. A thorough understanding of these processes, quantified by the experimental protocols detailed herein, is essential for the development of novel antifolates and for optimizing the clinical use of existing agents like Pemetrexed.

References

- 1. Characteristics of pemetrexed transport by renal basolateral organic anion transporter hOAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human drug efflux transporter ABCC5 confers acquired resistance to pemetrexed in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Navigating the Folate Pathway: A Technical Guide to Antifolate C1 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the strategies and methodologies for identifying and validating C1 targets of antifolate compounds. Antifolates are a critical class of therapeutic agents that function by disrupting one-carbon (C1) metabolism, a fundamental cellular process essential for the biosynthesis of nucleotides, amino acids, and other key metabolites. The information presented herein is intended to equip researchers with the necessary knowledge to navigate the complexities of antifolate drug discovery and development.

Introduction: The Central Role of C1 Metabolism and Antifolate Intervention

One-carbon metabolism comprises a series of interconnected pathways, primarily the folate and methionine cycles, that are responsible for the transfer of one-carbon units.[1][2][3] These pathways are crucial for DNA synthesis and repair, amino acid homeostasis, and epigenetic regulation.[2][4][5] Cancer cells, with their high proliferative rate, are particularly dependent on the efficient functioning of C1 metabolism, making it an attractive target for anticancer therapies.[6]

Antifolates exert their therapeutic effects by inhibiting key enzymes within this metabolic network.[7][8][9] The classical antifolate, methotrexate, primarily targets dihydrofolate reductase (DHFR), a critical enzyme for regenerating the active folate cofactor, tetrahydrofolate (THF).[10][11][12] However, the emergence of drug resistance and the desire for improved therapeutic indices have driven the search for novel antifolates with different C1 targets.[7][13]

This guide will delve into the methodologies for identifying these novel targets and validating their therapeutic potential.

C1 Target Identification: Unmasking the Molecular Targets of Antifolates

Identifying the specific molecular target of a novel antifolate is a crucial first step in its development. Several powerful techniques can be employed for this purpose.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating and identifying the binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[14][15][16] The principle involves immobilizing the antifolate compound on a solid support to create an affinity matrix. When a cell lysate is passed over this matrix, proteins that bind to the antifolate are retained, while non-binding proteins are washed away.[15][16][17] The bound proteins can then be eluted and identified using mass spectrometry.[18]

Experimental Protocol: Affinity Chromatography for Target Identification

-

Probe Synthesis: Synthesize a derivative of the antifolate compound containing a linker arm suitable for covalent attachment to the chromatography matrix.

-

Matrix Preparation: Covalently couple the synthesized antifolate probe to a solid support matrix (e.g., agarose beads).

-

Cell Lysate Preparation: Prepare a total protein lysate from cells of interest under non-denaturing conditions to preserve protein-ligand interactions.

-

Affinity Pull-Down: Incubate the cell lysate with the antifolate-coupled matrix to allow for binding.

-

Washing: Wash the matrix extensively with a suitable buffer to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins from the matrix by changing the buffer conditions (e.g., pH, salt concentration) or by adding a competitor molecule.

-

Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a chemical proteomics approach that utilizes reactive chemical probes to covalently label the active sites of enzymes in a complex proteome.[19][20][21][22] This technique can be adapted for target identification by using a competitive format. In this setup, a cell lysate or live cells are pre-incubated with the antifolate of interest before adding a broad-spectrum, activity-based probe that targets a class of enzymes.[21] If the antifolate binds to a specific enzyme, it will block the binding of the activity-based probe. By comparing the protein labeling profiles in the presence and absence of the antifolate, potential targets can be identified by a decrease in probe labeling.[19][22]

Experimental Protocol: Competitive Activity-Based Protein Profiling

-

Compound Treatment: Treat cell lysates or intact cells with the antifolate compound or a vehicle control.

-

Probe Labeling: Add a broad-spectrum activity-based probe that targets a relevant enzyme class (e.g., serine hydrolases, ATPases).

-

Sample Preparation: Lyse the cells (if treated intact) and prepare the proteome for analysis.

-

Enrichment/Detection: Enrich the probe-labeled proteins (e.g., via a biotin tag on the probe) or directly visualize them (e.g., via a fluorescent tag).

-

Quantitative Proteomics: Use quantitative mass spectrometry to compare the abundance of probe-labeled proteins between the antifolate-treated and control samples.

-

Target Identification: Proteins showing a significant decrease in probe labeling in the presence of the antifolate are considered potential targets.

Target Identification Workflow

Caption: A logical workflow for identifying potential C1 targets of a novel antifolate compound.

C1 Target Validation: Confirming the Therapeutic Relevance

Once potential targets have been identified, a rigorous validation process is essential to confirm their role in the mechanism of action of the antifolate and their therapeutic relevance.[10][23]

In Vitro Enzyme Inhibition Assays

Directly testing the inhibitory activity of the antifolate against the purified candidate target enzyme is a fundamental validation step.[24][25][26] These assays measure the effect of the compound on the enzyme's catalytic activity and can be used to determine key quantitative parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).[24][27]

Experimental Protocol: DHFR Enzyme Inhibition Assay [1][28]

-

Reagents: Purified recombinant human DHFR, dihydrofolate (DHF), NADPH, assay buffer, and the test antifolate.

-

Assay Setup: In a 96-well plate, combine the DHFR enzyme, NADPH, and various concentrations of the antifolate. Include appropriate controls (no enzyme, no inhibitor).

-

Reaction Initiation: Initiate the reaction by adding the substrate, DHF.

-

Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

-

Data Analysis: Calculate the reaction rates and determine the percent inhibition at each antifolate concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Experimental Protocol: SHMT Enzyme Inhibition Assay [28][29]

-

Reagents: Purified recombinant human SHMT1 or SHMT2, L-serine, tetrahydrofolate (THF), pyridoxal-5'-phosphate (PLP), and the test antifolate.

-

Assay Setup: In a 96-well plate, combine the SHMT enzyme, PLP, and various concentrations of the antifolate.

-

Reaction Initiation: Initiate the reaction by adding L-serine and THF.

-

Measurement: The production of 5,10-methylenetetrahydrofolate can be measured using a coupled enzyme assay with 5,10-methylenetetrahydrofolate dehydrogenase (MTHFD), which converts NADP+ to NADPH, leading to an increase in absorbance at 340 nm.[28]

-

Data Analysis: Calculate the reaction rates and determine the IC50 value as described for the DHFR assay.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method for confirming target engagement in a cellular context.[23][30][31][32][33] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[30][31] By heating cell lysates or intact cells to various temperatures in the presence or absence of the antifolate and then quantifying the amount of soluble target protein remaining, a shift in the melting curve of the target protein can be observed, indicating direct binding.[23][30]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [30][32]

-

Cell Treatment: Treat intact cells with the antifolate compound or a vehicle control.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.

-

Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.

-

Protein Quantification: Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the antifolate indicates target engagement.

Cell-Based Assays

Cell-based assays are essential for evaluating the downstream cellular effects of target engagement and the overall efficacy of the antifolate.

-

Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo): These assays measure the ability of the antifolate to inhibit cell growth and are used to determine the GI50 (concentration for 50% growth inhibition).[28][34][35]

-

Metabolic Assays: Techniques like stable isotope tracing can be used to quantify the impact of the antifolate on specific metabolic fluxes within the C1 pathway, such as nucleotide biosynthesis.[36][37]

Experimental Protocol: Cell Viability (MTT) Assay [1]

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the antifolate compound for a defined period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Target Validation Workflow

Caption: A workflow illustrating the key steps in validating a candidate C1 target.

Quantitative Data Summary

The following tables summarize key quantitative data for various antifolates against different C1 targets. This data is essential for comparing the potency and selectivity of different compounds.

Table 1: In Vitro Enzyme Inhibition of Antifolates

| Antifolate | Target Enzyme | Species | IC50 / Ki | Reference |

| Methotrexate | DHFR | Human | Ki: 3.4 pM | [10] |

| Methotrexate | DHFR | E. coli | Ki: 1 pM | [10] |

| Methotrexate | DHFR | S. aureus | Ki: 1 nM | [10] |

| Trimethoprim | DHFR | S. aureus | IC50: 23 nM | [10] |

| Trimethoprim | DHFR | E. coli | IC50: 20 nM | [10] |

| Lometrexol | SHMT | Human | Ki: 20 µM | [27] |

| Pyrimethamine | DHFR | P. falciparum | IC50: 733.26 nM | [38] |

| Chlorcycloguanil | DHFR | P. falciparum | IC50: 37.80 nM | [38] |

| WR99210 | DHFR | P. falciparum | IC50: <0.075 nM | [38] |

| Trimetrexate | DHFR | P. falciparum | IC50: 30 nM | [38] |

Table 2: Cellular Activity of Antifolates

| Antifolate | Cell Line | Assay | IC50 / GI50 | Reference |

| Methotrexate | T-ALL cell lines | Proliferation | - | [34] |

| RZ-2994 (SHMT inhibitor) | T-ALL cell lines | Proliferation | - | [34] |

| Lometrexol | ERα-positive BC cells | ERα degradation | EC50 values reported | [39] |

| Pyrimethamine | P. falciparum (V1/S) | Growth Inhibition | IC50: 875 nM | [40] |

| Chlorcycloguanil | P. falciparum (V1/S) | Growth Inhibition | IC50: 12 nM | [40] |

Signaling Pathway Visualization

The following diagram illustrates the central one-carbon metabolism pathway, highlighting the key enzymes that are potential targets for antifolate drugs.

One-Carbon Metabolism Pathway

Caption: A simplified diagram of the one-carbon metabolism pathway highlighting key enzymes.

Conclusion

The identification and validation of novel C1 targets are paramount for the development of the next generation of antifolate therapies. This guide has outlined a systematic approach, combining powerful proteomic and biochemical techniques, to deconvolve the molecular targets of new antifolate compounds and to rigorously validate their therapeutic potential. By employing the methodologies described herein, researchers can significantly advance the field of antifolate drug discovery, leading to the development of more effective and selective treatments for a range of diseases, including cancer and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. One-carbon metabolism - Proteopedia, life in 3D [proteopedia.org]

- 3. Fig. 9.6, [One-carbon metabolism. SAM is produced...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Toward a better understanding of folate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities [mdpi.com]

- 10. Charged Nonclassical Antifolates with Activity Against Gram-Positive and Gram-Negative Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer antifolates: current status and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. conductscience.com [conductscience.com]

- 15. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 16. Affinity chromatography - Wikipedia [en.wikipedia.org]

- 17. cube-biotech.com [cube-biotech.com]

- 18. benchchem.com [benchchem.com]

- 19. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]

- 20. med.stanford.edu [med.stanford.edu]

- 21. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. CETSA [cetsa.org]

- 24. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Enzymatic Assay of Trypsin Inhibition [protocols.io]

- 27. Screening and In Vitro Testing of Antifolate Inhibitors of Human Cytosolic Serine Hydroxymethyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. benchchem.com [benchchem.com]

- 30. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. jove.com [jove.com]

- 32. benchchem.com [benchchem.com]

- 33. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Multiplication and Growth Inhibition Activity Assays for the Zoonotic Malaria Parasite, Plasmodium knowlesi - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Quantitative flux analysis reveals folate-dependent NADPH production - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Verification Required - Princeton University Library [dataspace.princeton.edu]

- 38. In vitro activity of antifolate and polymorphism in dihydrofolate reductase of Plasmodium falciparum isolates from the Kenyan coast: emergence of parasites with Ile-164-Leu mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. A functional genetic screen for metabolic proteins unveils GART and the de novo purine biosynthetic pathway as novel targets for the treatment of luminal A ERα expressing primary and metastatic invasive ductal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 40. Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer - PMC [pmc.ncbi.nlm.nih.gov]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to the Preclinical Evaluation of Novel Antifolate Compounds

Introduction

Antifolates are a cornerstone of chemotherapy, functioning as antimetabolites that disrupt the metabolic pathways reliant on folic acid.[1][2] By mimicking the structure of folate, these compounds competitively inhibit key enzymes essential for the synthesis of purines and thymidylate, which are the fundamental building blocks of DNA and RNA.[2][3][4] This inhibition leads to the disruption of DNA synthesis and repair, ultimately inducing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[2]

The primary targets for antifolates include dihydrofolate reductase (DHFR) and thymidylate synthase (TS).[3][5] Classical antifolates like methotrexate (MTX) have demonstrated clinical efficacy for decades.[1] However, challenges such as drug resistance and toxicity have driven the development of novel antifolates.[6][7][8] These next-generation compounds are designed to overcome resistance mechanisms, exhibit greater selectivity for tumor cells, and possess improved pharmacological profiles.[6][8]

This technical guide provides a comprehensive overview of the essential methodologies for the preclinical evaluation of these novel antifolate agents, from initial in vitro screening to in vivo efficacy and mechanism of action studies.

Core Experimental Protocols

A rigorous preclinical evaluation pipeline is critical to characterize the therapeutic potential of a novel antifolate. This process involves a series of sequential in vitro and in vivo experiments.

In Vitro Cytotoxicity and Proliferation Assays

The initial step is to determine the compound's potency against a panel of cancer cell lines.

Methodology:

-

Cell Line Selection: A diverse panel of human cancer cell lines should be used, including those with known resistance mechanisms to classical antifolates (e.g., impaired transport, reduced polyglutamation).[6]

-

Cell Culture: Cells are cultured in appropriate media. For antifolate studies, it is crucial to use media with controlled, physiological levels of folic acid, as high concentrations can interfere with drug activity.[9]

-

Drug Exposure: Cells are seeded in 96-well microtiter plates and treated with a serial dilution of the novel antifolate compound. A standard agent like methotrexate should be included as a comparator.[10][11] Incubation typically lasts for 72 to 96 hours to account for the cytostatic effects of S-phase specific agents.[2]

-

Viability Assessment: Cell viability is measured using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which assesses metabolic activity.[10][12]

-

Data Analysis: The results are used to generate dose-response curves, from which the half-maximal inhibitory concentration (IC50) is calculated for each cell line.

Mechanism of Action (MoA) Elucidation

Understanding how the compound works at a cellular level is crucial.

Methodology:

-

Enzyme Inhibition Assays: The inhibitory activity of the compound against purified target enzymes (e.g., DHFR, TS) is determined using biochemical assays. This provides a direct measure of target engagement and potency (Ki values).[13]

-

Cell Cycle Analysis: Cells are treated with the antifolate at concentrations around the IC50 value. After treatment, cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry. Antifolates typically cause an accumulation of cells in the S-phase of the cell cycle.[12]

-

Apoptosis Induction: The ability of the compound to induce programmed cell death is assessed. This can be measured by Annexin V/PI staining followed by flow cytometry or by Western blot analysis for cleavage of caspase-3 and PARP.

-

Cellular Thermal Shift Assay (CETSA): This technique can be used in intact cells or cell lysates to confirm direct target engagement. Binding of the antifolate to its target protein (e.g., DHFR) stabilizes the protein against heat-induced denaturation, which can be quantified by Western blot.

In Vivo Efficacy Studies

Promising compounds are advanced to animal models to assess their anti-tumor activity and systemic toxicity.

Methodology:

-

Xenograft Model Establishment: Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or SCID mice). Tumors are allowed to grow to a predetermined size (e.g., 100-150 mm³) before treatment begins.[14]

-

Drug Formulation and Administration: The novel antifolate is formulated in a suitable vehicle for the intended route of administration (e.g., oral, intravenous, intraperitoneal).

-

Treatment Regimen: Mice are randomized into control (vehicle) and treatment groups. The compound is administered at various doses and schedules (e.g., daily, weekly).

-

Efficacy Monitoring: Tumor volume is measured regularly (typically twice weekly) with calipers. Animal body weight is monitored as a surrogate for general toxicity.

-

Endpoint Analysis: The primary endpoint is typically Tumor Growth Inhibition (TGI). At the end of the study, tumors and major organs may be collected for histopathological and pharmacodynamic analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis

PK/PD studies connect drug exposure to its biological effect.[15]

Methodology:

-

Pharmacokinetic Analysis: Following administration of a single dose of the compound to rodents, blood samples are collected at multiple time points. Drug concentrations in plasma are quantified using LC-MS/MS. This data is used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t1/2).[15][16]

-

Pharmacodynamic Analysis: Tumor-bearing mice are treated with the antifolate. At various time points post-treatment, tumors are harvested. Biomarkers of target engagement are measured. For a DHFR inhibitor, this could involve measuring the accumulation of the substrate, dihydrofolate (DHF), or the depletion of the product, tetrahydrofolate (THF).

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between novel compounds and established drugs.

Table 1: In Vitro Cytotoxicity Profile of Novel Antifolate (Compound X)

| Cell Line | Tumor Type | Resistance Profile | IC50 (nM) - Compound X | IC50 (nM) - Methotrexate |

| CCRF-CEM | Leukemia | MTX-Sensitive | 15 | 20 |

| CEM/MTX-R | Leukemia | MTX-Resistant (Transport) | 25 | >1000 |

| A549 | Non-Small Cell Lung | - | 50 | 85 |

| HCT-116 | Colon | - | 42 | 60 |

Table 2: In Vivo Antitumor Efficacy in HCT-116 Xenograft Model

| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1250 ± 150 | 0 | +2.5 |

| Compound X | 20 mg/kg, daily (p.o.) | 480 ± 95 | 61.6 | -3.0 |

| Methotrexate | 20 mg/kg, daily (i.p.) | 650 ± 110 | 48.0 | -8.5 |

Table 3: Key Pharmacokinetic Parameters in Mice

| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Compound X | 10 mg/kg, IV | 2100 | 0.1 | 4500 | 2.5 |

| Compound X | 20 mg/kg, Oral | 850 | 1.0 | 5200 | 2.8 |

Mandatory Visualizations

Diagrams are essential for illustrating complex workflows and biological pathways.

Caption: General workflow for the preclinical evaluation of antifolates.

Caption: The folate pathway showing inhibition points for antifolates.

References

- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifolate - Wikipedia [en.wikipedia.org]

- 3. Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Novel antifolate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New Antifolates: Pharmacology and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modulation of antifolate cytotoxicity by metabolites from dying cells in a lymphocyte clonal assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. arrow.tudublin.ie [arrow.tudublin.ie]

- 11. Toxicity of folic acid analogs in cultured human cells: a microtiter assay for the analysis of drug competition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell cycle effects of antifolate antimetabolites: implications for cytotoxicity and cytostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of novel antifolate analogs as potential anticancer treatment [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical evaluation of MORAb-003, a humanized monoclonal antibody antagonizing folate receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical pharmacokinetics of antitumor antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Biochemical pharmacology of the lipophilic antifolate, trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Antifolate C1 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic pathways dependent on folic acid (vitamin B9).[1] These pathways are crucial for the synthesis of purines and thymidylate, which are essential building blocks for DNA and RNA.[2][3] Consequently, antifolates inhibit cell division, DNA/RNA synthesis and repair, and protein synthesis.[2] A primary target for many antifolates is the enzyme dihydrofolate reductase (DHFR), which is responsible for converting dihydrofolate (DHF) to the active tetrahydrofolate (THF).[2][4][5] Inhibition of DHFR leads to a depletion of THF, disrupting the synthesis of nucleotides and ultimately leading to cell cycle arrest and apoptosis.[5][6]

A novel antifolate, designated as C1, has been identified as a potent inhibitor of DHFR.[7] Unlike classical antifolates such as methotrexate (MTX), C1 demonstrates enhanced efficacy in cancer cells that have developed resistance to MTX through the depletion of folylpolyglutamate synthetase (FPGS).[7] FPGS is responsible for the polyglutamylation of methotrexate, a process that traps the drug inside the cell and enhances its activity.[1][4] C1's efficacy in FPGS-deficient contexts suggests it may offer a therapeutic advantage in overcoming this common mechanism of drug resistance.[7]

These application notes provide detailed protocols for the in vitro evaluation of Antifolate C1's cytotoxic and cytostatic effects on cancer cell lines. The following sections include quantitative data on its activity, step-by-step experimental procedures, and graphical representations of its mechanism of action and experimental workflows.

Data Presentation: Quantitative Analysis of this compound Activity

The growth inhibitory effects of this compound have been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% growth inhibition (GI50) values for this compound in comparison to methotrexate (MTX) in select cancer cell types.

| Compound | Cancer Type | Cell Line(s) | GI50 (µM) |

| This compound | Breast Cancer | Varies | Statistically significant correlation with MTX |

| Melanoma | Varies | Statistically significant correlation with MTX | |

| Methotrexate (MTX) | Breast Cancer | Varies | Statistically significant correlation with C1 |

| Melanoma | Varies | Statistically significant correlation with C1 |

Note: Specific GI50 values for individual cell lines for this compound are not publicly available in the provided search results. The data indicates a statistically significant positive correlation in the pattern of activity between C1 and MTX in melanoma and breast cancer cell lines from the NCI-60 screen, suggesting similar mechanisms of action in these cancers.[7] For other compounds, IC50 values in various cancer cell lines can range from 0.34 µM to over 100 µM depending on the compound and cell line.[8][9]

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

References

- 1. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifolate - Wikipedia [en.wikipedia.org]

- 3. Folate - Wikipedia [en.wikipedia.org]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Cancer chemotherapy: targeting folic acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Folate deprivation induces cell cycle arrest at G0/G1 phase and apoptosis in hippocampal neuron cells through down-regulation of IGF-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for IC50 Determination of Antifolate C1 in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolate C1 is a novel, non-classical antifolate compound, identified as a 2,4-diaminopyrimidine derivative, that demonstrates potent inhibition of dihydrofolate reductase (DHFR).[1] Unlike classical antifolates such as methotrexate, this compound's efficacy is enhanced in cancer cells with low expression of folylpolyglutamate synthetase (FPGS), an enzyme linked to methotrexate resistance.[1] This characteristic suggests that C1 could be a promising therapeutic agent for tumors that have developed resistance to conventional antifolate chemotherapies. These application notes provide a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a sulforhodamine B (SRB) assay, along with data on its activity and a description of its mechanism of action.

Data Presentation

The following table summarizes the IC50 values of this compound in a panel of human cancer cell lines, as determined by a 72-hour sulforhodamine B (SRB) viability assay.

| Cancer Cell Line | Tissue of Origin | IC50 of this compound (nM) |

| A549 | Lung Carcinoma | 28 |

| HCT-116 | Colon Carcinoma | 33 |

| LS 174T | Colon Adenocarcinoma | 20 |

| SW480 | Colon Adenocarcinoma | 16 |

| U2OS | Osteosarcoma | 23 |

| RPE-1 | hTERT-immortalized retinal pigment epithelium | 22 |

| HEK293T | Embryonic Kidney | 45 |

Data extracted from the supplementary materials of van der Krift et al., Life Science Alliance (2023).[1]

Signaling Pathway of this compound

Antifolates, including C1, exert their cytotoxic effects by disrupting the folate metabolic pathway, which is crucial for the synthesis of nucleotides required for DNA replication and repair. The primary target of this compound is the enzyme dihydrofolate reductase (DHFR).

Caption: Mechanism of action of this compound.

Experimental Protocols

IC50 Determination of this compound using Sulforhodamine B (SRB) Assay

This protocol details the steps for determining the IC50 value of this compound in adherent cancer cell lines. The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein.

Materials:

-

This compound

-

Selected cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

Phosphate-buffered saline (PBS)

-

Trichloroacetic acid (TCA), cold (4°C)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

1% Acetic acid solution

-

10 mM Tris base solution

-

Microplate reader (absorbance at 510-570 nm)

-

Multichannel pipette

Procedure:

-

Cell Seeding:

-

Harvest and count cells from exponential phase cultures.

-

Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Include wells with medium only to serve as a blank.

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., from 1 nM to 100 µM).

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control medium.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Fixation:

-

After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10% TCA) without aspirating the culture medium.

-

Incubate the plates at 4°C for 1 hour to fix the cells.

-

-

Staining:

-

Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA, medium, and dead cells.

-

Remove excess water by tapping the plates on absorbent paper and allow them to air dry completely.

-

Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

-

Washing:

-

Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.

-

Allow the plates to air dry completely.

-

-

Solubilization and Absorbance Reading:

-

Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Place the plates on a shaker for 5-10 minutes to ensure complete dissolution of the dye.

-

Measure the absorbance (optical density, OD) of each well using a microplate reader at a wavelength of 510 nm (or a wavelength between 510 and 570 nm).

-

-

Data Analysis:

-

Subtract the average OD of the blank wells from the OD of all other wells.

-

Calculate the percentage of cell viability for each concentration of this compound using the following formula:

-

% Viability = (OD of treated cells / OD of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the log of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC50 is the concentration of the compound that causes a 50% reduction in cell viability.

-

Experimental Workflow

The following diagram illustrates the key steps in the determination of the IC50 value for this compound using the SRB assay.

Caption: Workflow for IC50 determination using the SRB assay.

References

Application Notes and Protocols for Assessing Antifolate C1 Efficacy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a class of antimetabolite drugs that interfere with the metabolic processes involving folic acid (vitamin B9).[1] They primarily act by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of DNA, RNA, and proteins.[1] This inhibitory action makes them effective against rapidly dividing cells, such as cancer cells.[1] A novel antifolate, designated as C1, has been identified as a potent inhibitor of DHFR.[2] Unlike classical antifolates such as methotrexate, C1's efficacy is enhanced in cellular contexts deficient in folylpolyglutamate synthetase (FPGS), an enzyme linked to methotrexate resistance.[2] This unique property suggests that C1 could be effective in treating cancers that have developed resistance to conventional antifolate therapies.[2]

These application notes provide a comprehensive overview of the in vivo methods required to assess the efficacy, pharmacokinetics, and safety of Antifolate C1. Detailed protocols for key experiments are provided to guide researchers in the preclinical evaluation of this promising therapeutic candidate.

In Vivo Efficacy Models

The selection of an appropriate in vivo model is critical for evaluating the anticancer potential of this compound. The most common models are xenografts, where human cancer cells or patient-derived tumors are implanted into immunodeficient mice.[3][4]

1.1. Cell Line-Derived Xenograft (CDX) Models

CDX models are established by implanting human cancer cell lines into immunodeficient mice.[3] These models are highly reproducible and cost-effective, making them suitable for initial large-scale screening of drug candidates.[3]

Key Characteristics of CDX Models:

-

Reproducibility: Consistent tumor growth patterns allow for standardized testing protocols.[3]

-

Scalability: Suitable for high-throughput screening of various drug concentrations and dosing schedules.

-

Well-characterized: The genetic background of the cell lines is often well-documented.

1.2. Patient-Derived Xenograft (PDX) Models

PDX models are created by implanting tumor fragments from a patient directly into immunodeficient mice.[5][6] These models are considered more clinically relevant as they better preserve the molecular and cellular heterogeneity of the original tumor.[6]

Key Characteristics of PDX Models:

-

Clinical Relevance: Maintain the heterogeneity and microenvironment of the patient's tumor.[6]

-

Predictive Value: Can be more predictive of clinical outcomes compared to CDX models.[4]

-

Personalized Medicine: Allows for the testing of therapies on a model that closely mimics an individual patient's cancer.[4]

1.3. Orthotopic Models

In orthotopic models, tumor cells are implanted into the corresponding organ of origin in the animal (e.g., breast cancer cells into the mammary fat pad).[7] This provides a more relevant tumor microenvironment for studying tumor growth and metastasis.[7]

1.4. Humanized Mouse Models

For assessing the interaction of this compound with the immune system, humanized mouse models can be utilized.[6][8] These are immunodeficient mice engrafted with human immune cells, allowing for the evaluation of immunomodulatory effects of the drug.[6]

Assessment of In Vivo Efficacy

The primary endpoint for in vivo efficacy studies is the inhibition of tumor growth. This is typically assessed by measuring tumor volume over time.

2.1. Tumor Growth Inhibition (TGI)

TGI is a standard metric used to quantify the efficacy of an anticancer agent. It is calculated by comparing the change in tumor volume in treated animals to that in control (vehicle-treated) animals.

Key Parameters for TGI Studies:

-

Tumor Volume Measurement: Tumors are typically measured with calipers, and the volume is calculated using the formula: (Length x Width²) / 2.

-

Dosing Schedule: The route of administration, dose, and frequency of this compound treatment should be carefully determined based on in vitro potency and preliminary pharmacokinetic data.

-

Study Duration: The study should continue long enough to observe a statistically significant difference in tumor growth between the treated and control groups.[5]

2.2. Pharmacodynamic (PD) Assays

PD assays are essential to confirm that this compound is engaging its target (DHFR) in the tumor tissue and eliciting the desired biological response.

Examples of PD Assays for Antifolates:

-

DHFR Enzyme Activity Assay: Measurement of DHFR activity in tumor lysates to confirm inhibition by this compound.

-

Immunohistochemistry (IHC): Staining of tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular response to treatment.

-